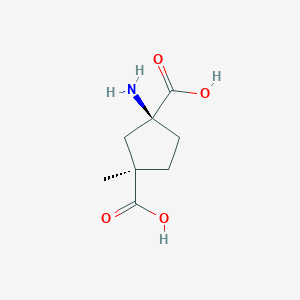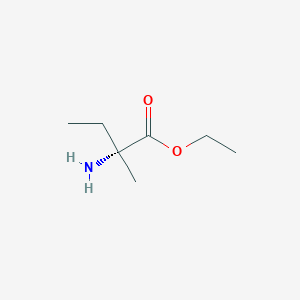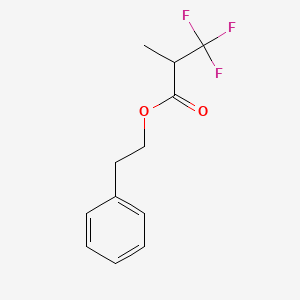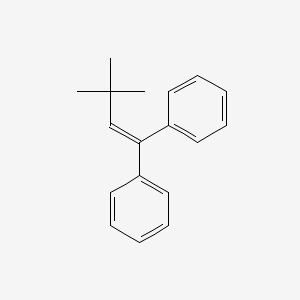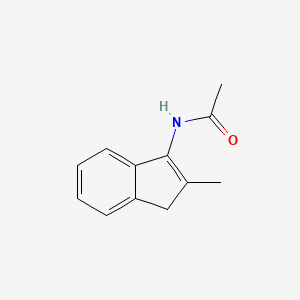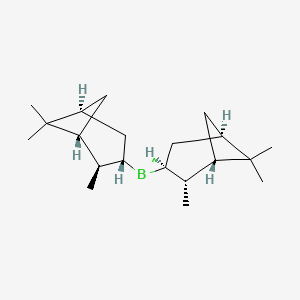
Diisopinocampheylborane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopinocampheylborane is an organoborane compound that is highly valued in asymmetric synthesis. This colorless solid was first reported in 1961 by Zweifel and Brown, marking a pioneering demonstration of asymmetric synthesis using boranes . The compound is primarily used for the synthesis of chiral secondary alcohols and is often depicted as a monomer, although it exists as a dimer with B-H-B bridges .
Méthodes De Préparation
Diisopinocampheylborane can be prepared through several synthetic routes. Initially, it was synthesized by hydroboration of excess α-pinene with borane . it is now more commonly generated from borane-methyl sulfide (BMS) . The compound can be isolated as a solid, but due to its sensitivity to water and air, it is often generated in situ and used as a solution . The preparation involves dripping (+)-alpha-pinene or (-)-alpha-pinene into a borane tetrahydrofuran solution slowly, followed by the addition of glycol dimethyl ether to obtain this compound .
Analyse Des Réactions Chimiques
Diisopinocampheylborane undergoes various chemical reactions, including:
Oxidation: Oxidation with basic hydrogen peroxide yields isopincampheol.
Methanolysis: Reaction with methanol produces methoxythis compound.
Hydroboration: Due to the large size of the α-pinenyl substituents, it only hydroborates unhindered alkenes, resulting in high enantioselectivity.
Addition to Alkynes: Forms corresponding vinyldiisopinocampheylboranes.
Reductive Aldol Reactions: Highly enantio- and diastereoselective synthesis of syn aldols from N-acryloylmorpholine.
Applications De Recherche Scientifique
Diisopinocampheylborane is extensively used in scientific research, particularly in:
Chemistry: It is a crucial reagent for the synthesis of chiral secondary alcohols and other chiral compounds.
Biology and Medicine: The compound’s ability to produce chiral alcohols makes it valuable in the synthesis of pharmaceuticals and other biologically active molecules.
Industry: It is used in the production of high-purity chiral intermediates for various industrial applications.
Mécanisme D'action
Diisopinocampheylborane exerts its effects through its ability to form chiral intermediates in chemical reactions. The large α-pinenyl substituents provide steric hindrance, leading to high enantioselectivity in hydroboration reactions . The compound reacts with methanol to form diisopinocampheylmethoxyborane, which can then undergo asymmetric allylboration to produce chiral homologated alcohols .
Comparaison Avec Des Composés Similaires
Diisopinocampheylborane is unique due to its high enantioselectivity and the steric hindrance provided by its α-pinenyl substituents . Similar compounds include:
Dicyclohexylborane: Used in hydroboration reactions but with different steric properties.
Disiamylborane: Another hydroboration reagent with distinct steric effects.
9-Borabicyclo[3.3.1]nonane (9-BBN): Commonly used in hydroboration-oxidation reactions.
This compound stands out for its ability to produce chiral secondary alcohols with high enantioselectivity, making it a valuable reagent in asymmetric synthesis.
Propriétés
Formule moléculaire |
C20H34B |
|---|---|
Poids moléculaire |
285.3 g/mol |
InChI |
InChI=1S/C20H34B/c1-11-15-7-13(19(15,3)4)9-17(11)21-18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13-,14+,15+,16-,17-,18-/m0/s1 |
Clé InChI |
MPQAQJSAYDDROO-WTCPTMCSSA-N |
SMILES isomérique |
[B]([C@H]1C[C@@H]2C[C@H]([C@@H]1C)C2(C)C)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C |
SMILES canonique |
[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


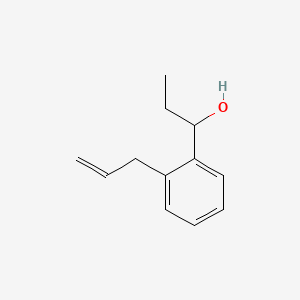
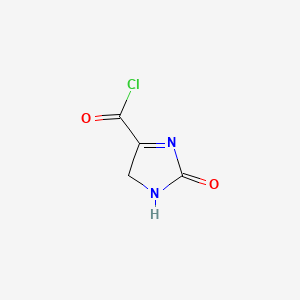

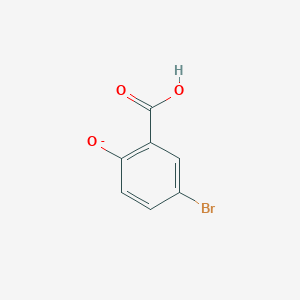
![10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B13816708.png)
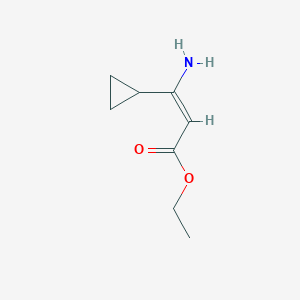
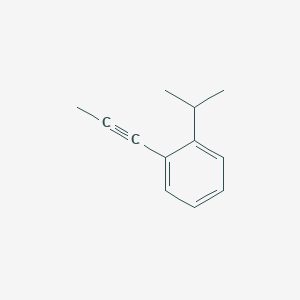
![tert-butyl N-[(Z)-1-amino-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13816747.png)
